Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-

NNRTI CNS penetration ligand efficiency

Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- (CAS 832102-99-5) is a synthetic heterocyclic compound belonging to the benzothienylpiperazine class. It features a 5-amino-substituted benzo[b]thiophene core linked via a carbonyl bridge to a 4-phenylpiperazine moiety.

Molecular Formula C19H19N3OS
Molecular Weight 337.4 g/mol
CAS No. 832102-99-5
Cat. No. B15355301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
CAS832102-99-5
Molecular FormulaC19H19N3OS
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)N
InChIInChI=1S/C19H19N3OS/c20-15-6-7-17-14(12-15)13-18(24-17)19(23)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11,20H2
InChIKeyZGOFWQZAPZRBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- (CAS 832102-99-5): Structural Identity and Physicochemical Profile


Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- (CAS 832102-99-5) is a synthetic heterocyclic compound belonging to the benzothienylpiperazine class. It features a 5-amino-substituted benzo[b]thiophene core linked via a carbonyl bridge to a 4-phenylpiperazine moiety. Key computed physicochemical properties include a molecular weight of 337.44 g/mol, a calculated logP of 4.03, and a topological polar surface area (TPSA) of 77.81 Ų . This architecture aligns with pharmacophoric elements of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1] and situates the compound within the series of 2-benzothienyl carbonyl 4-arylpiperazines developed as delavirdine analogs [2].

Why Generic Substitution Fails for Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-: Physicochemical Uniqueness vs. Delavirdine-Class NNRTIs


Interchanging this compound with other benzothienylpiperazines or delavirdine-type bis(heteroaryl)piperazines (BHAPs) is unreliable because the 5-amino substituent on the benzothiophene ring, combined with the phenylpiperazine motif, yields a significantly lower molecular weight and markedly reduced topological polar surface area (TPSA) compared to the clinical NNRTI delavirdine [1]. These divergent physicochemical properties directly impact membrane permeability, solubility, and potential CNS penetration—parameters that are critical in antiviral drug design but cannot be assumed to be equivalent across scaffolds. Consequently, substituting a structurally similar analog without experimental validation risks compromising target engagement, pharmacokinetic profiles, and ultimately, biological outcome.

Quantitative Differentiation Evidence: Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- vs. Delavirdine and Structural Analogs


Molecular Weight Reduction vs. Delavirdine: Implications for Permeability and Ligand Efficiency

Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has a molecular weight of 337.44 g/mol , which is 119.12 g/mol (26%) lower than delavirdine (456.56 g/mol) [1]. In drug design, molecular weights below 400 g/mol are generally associated with improved passive membrane permeability and reduced susceptibility to efflux transporters, critical for achieving therapeutic CNS concentrations.

NNRTI CNS penetration ligand efficiency

Topological Polar Surface Area (TPSA) vs. Delavirdine: A Predictor of Oral Bioavailability and BBB Penetration

The TPSA of Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is 77.81 Ų , which is 41.00 Ų (34%) lower than that of delavirdine (118.81 Ų) [1]. TPSA values below 90 Ų are empirically associated with favorable blood-brain barrier penetration, while values above 140 Ų are linked to poor absorption. This places the target compound firmly within the desirable range for CNS exposure.

ADME blood-brain barrier oral bioavailability

Hydrogen Bond Donor Count vs. Delavirdine: Reduced Desolvation Penalty for Membrane Transit

The target compound possesses only one hydrogen bond donor (the 5-amino group) , compared to two for delavirdine (the sulfonamide NH and the indole NH) [1]. Each additional HBD increases the desolvation energy required for a molecule to partition into the lipid bilayer, and the rule-of-five sets an upper limit of five HBDs for oral drug-likeness. The lower HBD count of the target compound suggests a reduced energetic barrier for passive membrane permeation.

permeability hydrogen bonding drug-likeness

logP Differentiation vs. Delavirdine: Lipophilicity Tuning for NNRTI Binding Pocket Compatibility

The calculated logP of Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is 4.03 , which is slightly higher than delavirdine at 3.95 [1]. While the difference is modest (+0.08 log units), it indicates marginally greater lipophilicity. This may enhance partitioning into the hydrophobic NNRTI binding pocket of HIV-1 reverse transcriptase, though excessive lipophilicity above 5 is generally associated with promiscuity and poor developability. The target compound's logP of 4.03 balances sufficient lipophilicity for target engagement with acceptable drug-like properties.

lipophilicity NNRTI binding pocket ADME

Best Research and Industrial Application Scenarios for Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-


Fragment-Based Drug Discovery for CNS-Penetrant NNRTIs

Given its low molecular weight of 337.44 g/mol and TPSA of 77.81 Ų , this compound serves as an excellent fragment or early lead scaffold for CNS-penetrant NNRTI programs. Its size and polarity profile predict favorable blood-brain barrier penetration, positioning it as a starting point for medicinal chemistry optimization targeting HIV-associated neurocognitive disorders.

Physicochemical Reference Standard for HPLC Method Development

The well-defined computed properties—logP 4.03, TPSA 77.81 Ų, and the presence of both a basic piperazine nitrogen and a primary aromatic amine —make this compound suitable as a reference standard for calibrating reversed-phase HPLC methods, particularly for analyzing benzothienylpiperazine libraries with diverse substituents.

Structure-Activity Relationship (SAR) Studies on Benzothienylpiperazine NNRTIs

As part of the 2-benzothienyl carbonyl 4-arylpiperazine series [1], this compound provides a specific substitution point (5-amino) for systematic SAR exploration. Researchers can compare this derivative with halogen, hydroxy, alkoxy, or trifluoromethyl analogs [2] to probe electronic and steric effects on reverse transcriptase inhibition, leveraging the compound's distinct physicochemical profile as a baseline.

Chemical Biology Probe Development for Target Engagement Assays

The primary aromatic amine at the 5-position offers a reactive handle for bioconjugation or fluorescent labeling without significantly altering the core pharmacophore. This enables the development of chemical probes for cellular thermal shift assays (CETSA) or fluorescence polarization-based binding assays to validate NNRTI target engagement in living cells.

Quote Request

Request a Quote for Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.